3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)3-4-13-6-12-9-2-1-7(14(18)19)5-8(9)11(13)17/h1-2,5-6H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWYIIAPIBRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation for Quinazolinone Synthesis
The Friedländer condensation, traditionally used for quinoline synthesis, has been adapted for quinazolinones by employing o-aminocarbonyl compounds. For example, 6-nitroanthranilic acid (1 ) reacts with β-keto esters (2 ) under acidic conditions to yield 3-substituted quinazolinones. This method, however, requires precise control of stoichiometry to avoid polymerization.
Mechanism :
Niementowski Reaction: Anthranilic Acid and Ketone Cyclization
The Niementowski reaction involves heating anthranilic acid derivatives with ketones in the presence of a base. For instance, 6-nitroanthranilic acid (3 ) and ethyl levulinate (4 ) undergo condensation at 120°C in acetic anhydride to produce 3-(carbethoxypropyl)-6-nitroquinazolin-4(3H)-one (5 ), which is hydrolyzed to the target acid (6 ) using NaOH (Scheme 1).
$$
\text{Scheme 1: } \text{3 } + \text{4 } \xrightarrow{\text{Ac}_2\text{O, 120°C}} \text{5 } \xrightarrow{\text{NaOH}} \text{6 }
$$
Key Data :
Advanced Methodologies for Targeted Synthesis
Cyclization of Urea Derivatives
Ureas derived from 6-nitroanthranilic acid and β-alanine ethyl ester (7 ) cyclize in polyphosphoric acid (PPA) at 80°C to form 3-(ethoxycarbonylethyl)-6-nitroquinazolin-4(3H)-one (8 ). Acidic hydrolysis with HCl yields the target compound (6 ) (Scheme 2).
$$
\text{Scheme 2: } \text{Urea intermediate} \xrightarrow{\text{PPA, 80°C}} \text{8 } \xrightarrow{\text{HCl}} \text{6 }
$$
Optimization Notes :
Nucleophilic Substitution on Preformed Quinazolinones
3-Chloro-6-nitroquinazolin-4(3H)-one (9 ) reacts with sodium 3-hydroxypropanoate (10 ) in DMF at 100°C to afford 6 via SNAr mechanism. Catalysis by KI enhances reactivity (Scheme 3).
$$
\text{Scheme 3: } \text{9 } + \text{10 } \xrightarrow{\text{DMF, KI}} \text{6 }
$$
Performance Metrics :
Patent-Based Industrial Synthesis
One-Pot Synthesis via Imino Ether Intermediates
A patent-pending method (US4644065) utilizes methyl anthranilate (11 ), triethoxymethane (12 ), and 5-aminotetrazole (13 ) in 2-propanol to generate an imino ether intermediate (14 ), which cyclizes under basic conditions to form the sodium salt of 6 (Scheme 4).
$$
\text{Scheme 4: } \text{11 } + \text{12 } + \text{13 } \xrightarrow{\text{2-propanol}} \text{14 } \xrightarrow{\text{NaOH}} \text{Na}^+\text{6 }
$$
Process Highlights :
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Niementowski Reaction | 6-Nitroanthranilic acid, Ethyl levulinate | Ac₂O, 120°C | 68 | 95 |
| Urea Cyclization | 6-Nitroanthranilic acid, β-Alanine ethyl ester | PPA, 80°C | 72 | 97 |
| Nucleophilic Substitution | 3-Chloro-6-nitroquinazolinone, Sodium 3-hydroxypropanoate | DMF, KI, 100°C | 74 | 98.5 |
| Patent One-Pot Synthesis | Methyl anthranilate, Triethoxymethane, 5-Aminotetrazole | 2-propanol, NaOH | 80 | 99.9 |
Key Observations :
- The patent method offers superior yield and purity, ideal for industrial scale-up.
- Niementowski and urea cyclization routes are preferable for laboratory-scale diversification.
Challenges and Optimization Strategies
Chemical Reactions Analysis
3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various derivatives and analogs.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and the quinazolinone core play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid and analogous compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Features | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₉N₃O₅ | 263.21 | -NO₂ (C6), -CH₂CH₂COOH (C3) | High polarity, acidic carboxyl group | Antimicrobial, enzyme inhibition |
| 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid | C₁₁H₉ClN₂O₃S | 284.72 | -Cl (C7), -SH (C2), -CH₂CH₂COOH (C3) | Electrophilic sulfur, chlorine enhances lipophilicity | Enzyme modulation, scaffold for drug design |
| Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate | C₁₈H₁₅N₃O₅S | 385.39 | -NO₂ (C6), -S-CH₂CH₂COOCH₃ (C3) | Ester group improves membrane permeability | Crystallography, lead compound optimization |
| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | C₉H₈Cl₂O₃ | 235.07 | -Cl (C3, C5), -OH (C4) | Phenolic hydroxyl, chlorinated aromatic ring | Antimicrobial (E. coli, S. aureus) |
Key Comparisons:
Functional Group Influence: The nitro group in the target compound contrasts with the chlorine and sulfanyl groups in analogs (e.g., 3-(7-chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid). The carboxylic acid moiety in the target compound distinguishes it from ester derivatives (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate). The free acid group increases solubility in aqueous media but may reduce bioavailability compared to esters .
Biological Activity: Chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus , suggesting that halogenation enhances antibacterial potency. The target compound’s nitro group may confer similar or distinct activity profiles, though direct biological data are currently lacking.
Physicochemical Properties: The target compound’s polar surface area (due to -NO₂ and -COOH) is higher than that of its esterified or chlorinated analogs, influencing solubility and protein-binding capacity. Crystallographic stability: Methyl esters of related quinazolinones exhibit well-defined monoclinic packing (e.g., a = 4.9146 Å, b = 26.5065 Å), suggesting that the nitro-quinazolinone core contributes to structural rigidity .
Biological Activity
3-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. As a member of the quinazolinone family, it exhibits a range of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinazolinone core structure, characterized by the presence of a nitro group at the 6-position and a propanoic acid side chain. Its molecular formula is C₁₁H₈N₂O₃, with a molecular weight of 220.19 g/mol.
Antitumor Activity
Research indicates that derivatives of quinazolinones, including this compound, possess significant anticancer properties. A study demonstrated that quinazolinone analogs exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Antitumor Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15.2 | Apoptosis induction |
| Quinazolinone derivative X | A549 (Lung cancer) | 12.5 | Cell cycle arrest |
| Quinazolinone derivative Y | HeLa (Cervical cancer) | 18.0 | Apoptosis induction |
Antibacterial Activity
Quinazolinones have been explored for their antibacterial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 2: Antibacterial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Quinazolinone derivative A | Escherichia coli | 64 |
| Quinazolinone derivative B | Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes.
- Cell Signaling Pathways : It can modulate signaling pathways that control cell proliferation and apoptosis.
- Quorum Sensing Inhibition : Some studies suggest that quinazolinones can act as quorum sensing inhibitors (QSIs), disrupting bacterial communication and biofilm formation.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that a series of quinazolinone derivatives exhibited potent anticancer activity through apoptosis induction in various cancer cell lines. The study highlighted the role of structural modifications in enhancing biological efficacy .
- Antibacterial Studies : Research conducted on quinazolinone analogs indicated significant antibacterial effects against resistant strains of bacteria. The study emphasized the need for further exploration into the structure–activity relationship (SAR) to optimize these compounds for therapeutic use .
Q & A
Q. What are the common synthetic routes for 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols:
- Nitroquinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with nitrating agents under acidic conditions to introduce the nitro group at the 6-position .
- Propanoic Acid Sidechain Introduction : Alkylation or nucleophilic substitution reactions using propanoic acid derivatives, often requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product. Yield optimization depends on temperature control (60–80°C) and stoichiometric ratios of intermediates .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the quinazolinone core (δ 8.2–8.6 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm for CH₂ groups) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of the 4-oxo group) and ~1550 cm⁻¹ (NO₂ asymmetric stretching) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the nitroquinazolinone system, critical for confirming regioselectivity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorometric or colorimetric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess IC₅₀ values .
- Solubility Testing : Measure in PBS (pH 7.4) or DMSO to guide in vitro dosing .
Q. How should researchers address solubility challenges in in vitro studies?
- Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid organic solvent toxicity .
- Buffered Solutions : Use PBS with sonication or mild heating (37°C) to enhance aqueous solubility. Stability testing (HPLC) is recommended for >24-hour storage .
Advanced Research Questions
Q. How can computational methods refine synthetic pathways and predict reactivity?
- Reaction Path Search : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates for cyclization steps .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to optimize solvent selection .
- Machine Learning : Train models on existing quinazolinone synthesis data to predict optimal catalysts or temperatures .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Metabolite Analysis : LC-MS to detect degradation products that may interfere with activity measurements .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications : Replace the nitro group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity .
- Sidechain Optimization : Introduce heterocycles (e.g., thiazolidinone) via amide coupling to improve target affinity .
- 3D-QSAR Models : Align derivatives in CoMFA/CoMSIA grids to correlate steric/electronic features with activity .
Q. What advanced techniques identify molecular targets and mechanisms of action?
- Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to map binding proteins .
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes (e.g., with kinases) to pinpoint binding residues .
- Transcriptomics : RNA-seq to profile gene expression changes in treated cells, highlighting pathways like apoptosis or oxidative stress .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Plasma Stability Assays : Incubate with mouse/human plasma (37°C, 1–24 hours) and quantify degradation via HPLC .
- Metabolite ID : UPLC-QTOF-MS to detect glucuronidation or sulfation products in liver microsomes .
- Formulation Strategies : Use PEGylated nanoparticles or liposomes to enhance half-life in circulation .
Methodological Guidelines
- Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Ambiguities : Combine XRD with solid-state NMR to resolve tautomeric forms or polymorphism .
- Biological Replicates : Use ≥3 independent experiments with statistical rigor (ANOVA, p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
